molecular formula C22H16N4O4 B15080481 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15080481
M. Wt: 400.4 g/mol
InChI Key: HIJKSXPAVDCJIK-FOKLQQMPSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of benzodioxole, naphthyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Core: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrazole intermediates with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-3-thietanol
  • 3-(1,3-benzodioxol-5-yl)-2-oxiranyl

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of benzodioxole, naphthyl, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H16N4O4/c27-19-7-5-13-3-1-2-4-15(13)16(19)11-23-26-22(28)18-10-17(24-25-18)14-6-8-20-21(9-14)30-12-29-20/h1-11,27H,12H2,(H,24,25)(H,26,28)/b23-11+

InChI Key

HIJKSXPAVDCJIK-FOKLQQMPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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